Ethyl 2-(3-hydroxythietan-3-yl)acetate
Description
Ethyl 2-(3-hydroxythietan-3-yl)acetate is a sulfur-containing heterocyclic ester characterized by a thietane ring (a four-membered sulfur ring) substituted with a hydroxyl group at the 3-position and an ethyl acetate moiety. This compound is of interest in medicinal chemistry and materials science due to its structural features, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C7H12O3S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
InChI |
InChI=1S/C7H12O3S/c1-2-10-6(8)3-7(9)4-11-5-7/h9H,2-5H2,1H3 |
InChI Key |
KMLNEOJPKFIMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CSC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-hydroxythietan-3-yl)acetate typically involves the reaction of thietane derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thietane ring opens and subsequently closes to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxythietan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ethyl 2-(3-oxothietan-3-yl)acetate.
Reduction: Formation of ethyl 2-(3-hydroxythietan-3-yl)ethanol.
Substitution: Formation of various substituted thietane derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(3-hydroxythietan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thietane derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-hydroxythietan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The thietane ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate ()
- Structure: Features a sulfone (dioxido) and amino group on the thietane ring.
- Applications : Sulfone derivatives are often used in drug design for their electron-withdrawing effects, whereas hydroxyl groups may participate in prodrug strategies .
Heterocyclic Analogs with Different Ring Systems
Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride ()
- Structure : Replaces the thietane sulfur with a nitrogen atom (azetidine ring).
- The thietane’s sulfur atom may confer greater ring strain and nucleophilic reactivity.
- Biological Implications : Azetidines are explored for their conformational rigidity in drug design, while thietanes may offer distinct pharmacokinetic profiles .
Ethyl 2-(3-(3-fluoro-4-hydroxyphenyl)oxetan-3-yl)acetate ()
- Structure : Substitutes thietane with an oxetane (oxygen-containing four-membered ring).
- Key Differences : Oxetanes are less polarizable than thietanes due to oxygen’s higher electronegativity. The fluorine and hydroxyl groups on the phenyl ring add electronic and steric complexity.
- Stability: Oxetanes are known for metabolic stability in pharmaceuticals, whereas thietanes may exhibit different degradation pathways .
Functional Group Analogs
Methyl 2-hydroxyacetate ()
- Structure : A simple hydroxyacetate ester lacking the thietane ring.
- Key Differences : Absence of the heterocyclic ring reduces steric hindrance and complexity. The methyl ester group decreases lipophilicity compared to ethyl esters.
- Safety: Hydroxyacetates may pose inhalation hazards, as noted in safety data sheets, suggesting similar risks for ethyl esters with hydroxyl groups .
Ethyl 2-phenylacetoacetate ()
- Structure : Contains a phenyl-acetoacetate chain instead of a thietane.
- Key Differences : The aromatic phenyl group enables resonance stabilization, while the thietane’s ring strain may enhance reactivity in cycloaddition or substitution reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Ring System | Key Substituents | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|---|---|
| Ethyl 2-(3-hydroxythietan-3-yl)acetate | C7H12O3S | Thietane | -OH, -OAc | 176.23 | 0.5 |
| Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate | C7H13NO4S2 | Thietane | -NH2, -SO2, -OAc | 263.31 | -1.2 |
| Ethyl 2-(3-hydroxyazetidin-3-yl)acetate | C7H13NO3 | Azetidine | -OH, -OAc | 175.18 | -0.8 |
| Ethyl 2-(3-(3-fluoro-4-hydroxyphenyl)oxetan-3-yl)acetate | C13H15FO4 | Oxetane | -F, -OH, -OAc | 254.26 | 1.1 |
*LogP values estimated using analogous structures and fragment-based methods.
Research Findings and Implications
- Thietane vs. Oxetane/Azetidine : Thietanes exhibit greater ring strain (∼20 kcal/mol) compared to oxetanes (∼25 kcal/mol) and azetidines (∼24 kcal/mol), influencing their reactivity in ring-opening reactions .
- Hydroxyl Group Impact: The -OH group in the target compound enhances aqueous solubility (predicted LogP = 0.5) compared to sulfone (LogP = -1.2) or amino derivatives, which may improve bioavailability .
- Safety Considerations : Esters with hydroxyl groups (e.g., Methyl 2-hydroxyacetate) show inhalation risks, suggesting similar handling precautions for the target compound .
Biological Activity
Ethyl 2-(3-hydroxythietan-3-yl)acetate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The findings are supported by diverse research sources and include data tables to summarize key information.
Chemical Structure and Properties
This compound is characterized by its thietan ring, which contributes to its unique chemical behavior. The compound's structure can be represented as follows:
- Chemical Formula : C₇H₁₄O₂S
- Molecular Weight : 158.25 g/mol
The presence of the hydroxy group on the thietan ring enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thietan compounds possess antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. Compounds with similar structural features have been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in EurekaSelect evaluated various thietan derivatives for their antibacterial properties. This compound was among the compounds tested, showing notable effectiveness against Staphylococcus aureus and Escherichia coli.
- Results : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Antioxidant Activity Assessment :
- In a separate investigation, the antioxidant capacity of this compound was assessed using the DPPH assay.
- Results : The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Data Summary
The following table summarizes the biological activities observed in various studies involving this compound and related compounds:
| Activity Type | Tested Against | MIC (µg/mL) | IC50 (µg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | - |
| Antibacterial | Escherichia coli | 64 | - |
| Antioxidant | DPPH Radical Scavenging | - | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the thietan ring may allow the compound to integrate into lipid membranes, leading to increased permeability and cell lysis in bacteria.
- Free Radical Scavenging : The hydroxy group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
